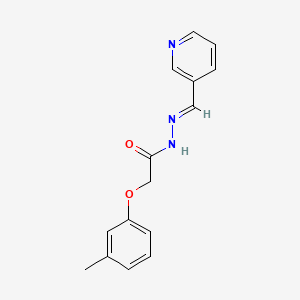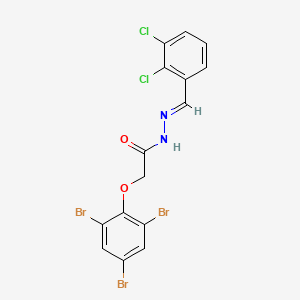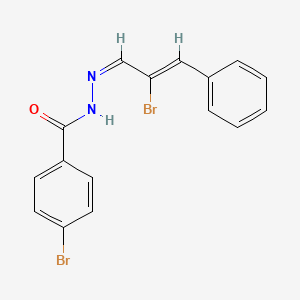![molecular formula C19H19N3OS B3856303 N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide](/img/structure/B3856303.png)
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide
Descripción general
Descripción
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide, also known as PTEB, is a chemical compound that has been studied extensively for its potential therapeutic applications. PTEB is a small molecule that has been shown to have promising effects on a variety of biological pathways, making it a potentially valuable tool for scientific research.
Mecanismo De Acción
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide exerts its effects through a variety of mechanisms, depending on the specific biological pathway being studied. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. In neurons, this compound has been shown to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which plays a critical role in regulating neuronal excitability. In immune cells, this compound has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific biological pathway being studied. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neurons, this compound has been shown to modulate synaptic plasticity and neurotransmitter release. In immune cells, this compound has been shown to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide is its versatility, as it has been shown to have effects on a variety of biological pathways. Additionally, this compound is a small molecule that can be easily synthesized and purified, making it a valuable tool for scientific research. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, this compound's effects on different biological pathways may be difficult to interpret, as they may be influenced by off-target effects.
Direcciones Futuras
There are many potential future directions for research on N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide. One promising avenue of research is the development of this compound derivatives with improved specificity and potency. Additionally, further studies are needed to fully elucidate the mechanisms underlying this compound's effects on different biological pathways. Finally, studies are needed to determine the potential therapeutic applications of this compound in various disease models.
Aplicaciones Científicas De Investigación
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by disrupting cellular signaling pathways and inducing apoptosis. In neuroscience, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In immunology, this compound has been shown to inhibit the production of inflammatory cytokines, making it a potential tool for treating autoimmune diseases.
Propiedades
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-(thiophen-2-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-12-9-15-7-10-20-11-8-15)17-5-1-2-6-18(17)22-14-16-4-3-13-24-16/h1-8,10-11,13,22H,9,12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHMLPSPJCDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=NC=C2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-{[(3-methoxybenzoyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B3856221.png)
![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)



![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856261.png)

![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)



![ethyl cyano[(2-methyl-4-nitrophenyl)hydrazono]acetate](/img/structure/B3856327.png)

